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Compound of Interest

Compound Name: DSPE-PEG-Folate

Cat. No.: B13728661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-
Folate) in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger

RNA (mRNA) therapeutics. The inclusion of a folate ligand on the surface of LNPs facilitates

targeted delivery to cells and tissues overexpressing the folate receptor (FR), a common

characteristic of many cancer types.[1][2][3]

Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly highlighted by the

success of COVID-19 vaccines.[4] However, the inherent instability of mRNA and the

challenges associated with its targeted delivery to specific cells or tissues remain critical

hurdles.[4] Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery,

offering protection from degradation and facilitating cellular uptake.[4][5] Standard LNP

formulations often exhibit accumulation in the liver. To enhance delivery to other tissues, such

as tumors, active targeting strategies are employed.

DSPE-PEG-Folate is a functionalized lipid that can be incorporated into LNP formulations.[2]

The distearoylphosphatidylethanolamine (DSPE) portion anchors the molecule within the lipid

bilayer of the nanoparticle, while the polyethylene glycol (PEG) linker provides a hydrophilic

shield, prolonging circulation time.[5][6] The terminal folate moiety acts as a targeting ligand,

binding with high affinity to the folate receptor, which is frequently overexpressed on the
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surface of various cancer cells.[1][2][3] This interaction triggers receptor-mediated endocytosis,

enabling the targeted delivery of the encapsulated mRNA payload into the desired cells.[4][7]

Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization and

evaluation of DSPE-PEG-Folate formulated mRNA LNPs. The values presented are illustrative

and may vary depending on the specific lipid composition, mRNA cargo, and experimental

conditions.

Table 1: Physicochemical Properties of Folate-Targeted vs. Non-Targeted mRNA LNPs

Parameter Non-Targeted LNPs Folate-Targeted LNPs

Hydrodynamic Diameter (nm) 80 - 120 85 - 130

Polydispersity Index (PDI) < 0.2 < 0.2

Zeta Potential (mV) -5 to +5 -5 to +5

mRNA Encapsulation

Efficiency (%)
> 90% > 90%

Table 2: In Vitro Transfection Efficiency in Folate Receptor-Positive (FR+) and -Negative (FR-)

Cells

Cell Line (FR Status) LNP Formulation
Transfection Efficiency
(e.g., % GFP-positive cells)

KB (FR+) Non-Targeted LNP 20 - 30%

KB (FR+) Folate-Targeted LNP 60 - 80%

A549 (FR-) Non-Targeted LNP 15 - 25%

A549 (FR-) Folate-Targeted LNP 20 - 30%

Table 3: In Vivo Biodistribution of mRNA LNPs 24 hours Post-Intravenous Injection in a Tumor-

Bearing Mouse Model
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Organ/Tissue
Non-Targeted LNP (%
Injected Dose/gram tissue)

Folate-Targeted LNP (%
Injected Dose/gram tissue)

Liver 50 - 60% 30 - 40%

Spleen 10 - 15% 5 - 10%

Tumor 2 - 5% 10 - 15%

Lungs 3 - 6% 3 - 6%

Kidneys 1 - 3% 1 - 3%

Experimental Protocols
The following protocols provide a step-by-step guide for the formulation, characterization, and

evaluation of DSPE-PEG-Folate mRNA LNPs.

Protocol 1: Formulation of Folate-Targeted mRNA LNPs
This protocol describes the formulation of mRNA LNPs using a microfluidic mixing method,

which allows for rapid and reproducible production of nanoparticles.[8][9]

Materials:

Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) dissolved in ethanol

Cholesterol dissolved in ethanol

DSPE-PEG(2000) dissolved in ethanol (for non-targeted LNPs)

DSPE-PEG(2000)-Folate dissolved in ethanol

mRNA encoding a reporter protein (e.g., Luciferase or GFP) in a low pH buffer (e.g., 50 mM

citrate buffer, pH 4.0)

Ethanol, molecular biology grade
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Nuclease-free water

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassettes (10 kDa MWCO)

Phosphate-buffered saline (PBS), sterile

Procedure:

Prepare Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper

lipid, cholesterol, DSPE-PEG, and DSPE-PEG-Folate in ethanol at appropriate

concentrations (e.g., 10-25 mg/mL).

Prepare Lipid Mixtures:

For Folate-Targeted LNPs: In an RNase-free microcentrifuge tube, combine the ionizable

lipid, DSPC, cholesterol, and DSPE-PEG-Folate at a desired molar ratio (e.g.,

50:10:38.5:1.5). The amount of DSPE-PEG-Folate can be optimized, typically ranging

from 0.5 to 5 mol%.

For Non-Targeted LNPs (Control): In a separate tube, prepare a similar lipid mixture but

replace DSPE-PEG-Folate with DSPE-PEG at the same molar ratio.

Prepare mRNA Solution: Dilute the mRNA stock solution in the low pH buffer to the desired

concentration.

Microfluidic Mixing:

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous

buffer) into another syringe.

Set the flow rates on the microfluidic device, typically at a 3:1 aqueous to organic phase

ratio.

Initiate the mixing process to allow for the self-assembly of LNPs.

Dialysis:
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Transfer the freshly prepared LNP suspension into a dialysis cassette.

Perform dialysis against sterile PBS at 4°C for at least 18 hours, with several buffer

changes, to remove ethanol and non-encapsulated mRNA.

Sterilization and Storage:

Recover the dialyzed LNP solution.

Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Physicochemical Characterization of mRNA
LNPs
This protocol outlines the standard methods for characterizing the physical properties of the

formulated LNPs.[8][9][10]

Materials:

Formulated mRNA LNPs

Deionized water

PBS

Dynamic Light Scattering (DLS) instrument

Zeta potential analyzer

Quant-iT RiboGreen RNA Assay Kit

Triton X-100 solution (10% v/v)

Procedure:

Size and Polydispersity Index (PDI) Measurement:
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Dilute a small aliquot of the LNP suspension in PBS.

Measure the hydrodynamic diameter and PDI using a DLS instrument.

Zeta Potential Measurement:

Dilute a small aliquot of the LNP suspension in deionized water or a low salt buffer.

Measure the surface charge (zeta potential) using a zeta potential analyzer.

mRNA Encapsulation Efficiency:

Prepare two sets of LNP samples.

To one set, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release

the encapsulated mRNA.

Use the Quant-iT RiboGreen RNA Assay Kit to measure the fluorescence of both the lysed

and unlysed LNP samples.

Calculate the encapsulation efficiency using the following formula: Encapsulation

Efficiency (%) = [(Total RNA) – (Free RNA)] / (Total RNA) * 100

Protocol 3: In Vitro Transfection and Targeting
Specificity
This protocol describes how to assess the transfection efficiency of the LNPs in cell culture and

to confirm folate receptor-mediated uptake.[11][12]

Materials:

Folate receptor-positive (FR+) cell line (e.g., KB, MCF-7, HeLa)

Folate receptor-negative (FR-) cell line (e.g., A549)

Complete cell culture medium

Folate-targeted and non-targeted mRNA LNPs (encoding a reporter like GFP or Luciferase)
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Free folic acid solution (1 mM)

96-well cell culture plates

Flow cytometer (for GFP) or Luciferase assay system

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed the FR+ and FR- cells in 96-well plates at an appropriate density and

allow them to adhere overnight.

Transfection:

Dilute the mRNA LNPs to the desired concentration in complete cell culture medium.

Remove the old medium from the cells and add the LNP-containing medium.

Incubate the cells for 24-48 hours.

Competitive Inhibition Assay:

For the competition assay, pre-incubate a set of FR+ cells with medium containing a high

concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-

targeted LNPs.[1][13]

This will block the folate receptors and inhibit the uptake of the targeted LNPs.[1]

Assessment of Transfection Efficiency:

For GFP mRNA:

Wash the cells with PBS and detach them using trypsin.

Analyze the percentage of GFP-positive cells using a flow cytometer.

For Luciferase mRNA:
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Wash the cells with PBS and lyse them according to the luciferase assay kit

manufacturer's instructions.

Measure the luminescence using a plate reader.

Protocol 4: In Vivo Biodistribution Studies
This protocol details a typical in vivo study to evaluate the biodistribution of the targeted LNPs

in a tumor-bearing mouse model.[6][14]

Materials:

Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous FR+ tumors)

Folate-targeted and non-targeted mRNA LNPs (encoding Luciferase)

D-luciferin

In vivo imaging system (IVIS)

Anesthesia (e.g., isoflurane)

Sterile syringes and needles

Procedure:

Animal Model: Establish subcutaneous tumors by injecting FR+ cancer cells into the flank of

the mice. Allow the tumors to grow to a suitable size.

LNP Administration:

Randomly divide the mice into groups (e.g., non-targeted LNP, folate-targeted LNP).

Administer the LNPs via intravenous (tail vein) injection at a specified mRNA dose (e.g.,

0.5 mg/kg).

Bioluminescence Imaging:

At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
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Inject D-luciferin intraperitoneally.

After a few minutes, acquire bioluminescence images using an IVIS.

Ex Vivo Organ Imaging:

After the final imaging time point, euthanize the mice.

Harvest the major organs (liver, spleen, lungs, kidneys, heart) and the tumor.

Arrange the organs in a petri dish and perform ex vivo bioluminescence imaging to

quantify the signal in each organ.

Data Analysis: Quantify the bioluminescent signal (photons/second) from the regions of

interest (tumor and organs) to determine the biodistribution profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mrna-therapeutics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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